
(1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one, also known as 1E-HPDM, is a compound of considerable scientific interest. It was first synthesized in the late 1990s and has since been studied for its biochemical and physiological effects.
科学的研究の応用
Aggregation-Induced Emission Enhancement (AIEE)
(1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one: has been studied for its aggregation-induced emission enhancement (AIEE) . AIEE refers to the phenomenon where a molecule’s fluorescence increases upon aggregation. Researchers have investigated HPBI using absorption/fluorescence spectroscopy, fluorescence imaging, and field emission scanning electron microscopy . Understanding AIEE can have implications in materials science, sensing, and imaging.
Synthesis of 2-(2-hydroxyphenyl)benzothiazole Derivatives
In a related study, a family of 2-(2-hydroxyphenyl)benzothiazole (HBT)-based disubstituted derivatives was synthesized. These derivatives had substitutions at the 4′- and 5′-positions. The Suzuki coupling reaction facilitated their preparation . Such derivatives may find applications in organic electronics, optoelectronics, and photoluminescent materials.
Natural Product Synthesis
HPBI is structurally interesting and has potential as a building block for natural product synthesis. Researchers have explored its use in constructing complex molecules, especially in the context of tetracyclic diterpenoid alkaloids . These alkaloids are distributed in plants of the Ranunculaceae family, including genera like Aconitum and Delphinium . The synthesis of these natural products contributes to drug discovery and understanding their biological activities .
特性
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-9,14H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILHBSJVUCZZMQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)

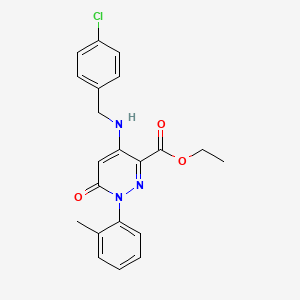

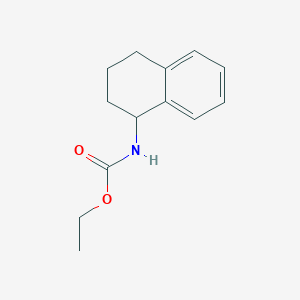

![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)

![1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B2683788.png)
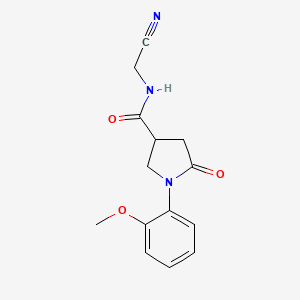
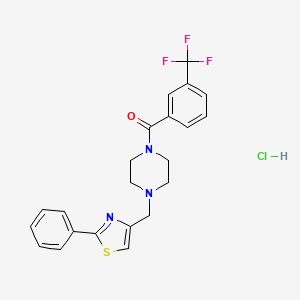
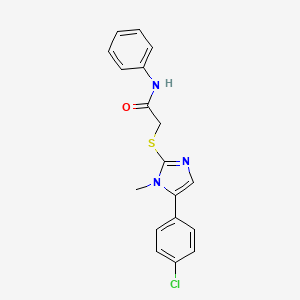
![2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2683796.png)